molecular formula C15H18N4O B142425 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine CAS No. 87789-61-5

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine

Cat. No. B142425
CAS RN: 87789-61-5
M. Wt: 270.33 g/mol
InChI Key: NGCDQKNRWBVNTI-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine, also known as 5-BOPP, is a synthetic organic compound used in a variety of scientific research applications. It is a heterocyclic compound, containing both a pyrimidine ring and a piperazine ring. This compound is used in a variety of laboratory experiments, as it has been found to have a wide range of biochemical and physiological effects. This article will discuss the synthesis method of 5-BOPP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Pyrimidine Derivatives in Drug Development

Pyrimidines are crucial in medicinal chemistry, serving as core structures for developing drugs with a wide range of pharmacological activities. Recent reviews and research developments have highlighted pyrimidine derivatives' roles in anti-inflammatory, anticancer, and anti-infectious agent development. The structural versatility of pyrimidines allows for significant modifications, leading to novel therapeutic agents with optimized efficacy and minimized toxicity. Studies on pyrimidine derivatives have underscored their potential in rational drug design, especially when targeting specific receptors or enzymes within cellular pathways (Rashid et al., 2021).

Pyrimidine Scaffolds in CNS Drug Development

The pyrimidine ring system is a privileged structure in the design of central nervous system (CNS) acting drugs. A comprehensive review of functional chemical groups likely to yield novel CNS agents highlighted the significance of pyrimidine derivatives. These compounds are explored for their potential to interact with various CNS targets, offering insights into developing new treatments for disorders such as depression, anxiety, and psychosis. The review indicates that specific functional groups, including pyrimidines, are valuable lead molecules in synthesizing compounds with CNS activity, underscoring the scaffold's importance in neuropharmacology (Saganuwan, 2017).

Pyrimidine-Based Optical Sensors

In addition to therapeutic applications, pyrimidine derivatives have been investigated as optical sensors, demonstrating the scaffold's versatility in scientific research. A review covering literature from 2005 to 2020 detailed the development of pyrimidine-based optical sensors for detecting various chemical species. These sensors exploit the electronic properties of pyrimidines, allowing for sensitive and selective detection mechanisms. This application highlights the pyrimidine ring's role beyond pharmacology, extending into analytical chemistry and diagnostic tools (Jindal & Kaur, 2021).

properties

IUPAC Name

5-phenylmethoxy-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-2-4-13(5-3-1)12-20-14-10-17-15(18-11-14)19-8-6-16-7-9-19/h1-5,10-11,16H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCDQKNRWBVNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384382
Record name 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87789-61-5
Record name 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the pyrimidine prepared in (a) above (24.5 g, 0.09 mole), piperazine (77.5 g, 0.9 mole), and toluene (160 mL) was heated at 150° C. in a stainless steel omb for 22 hr. The reaction mixture was filtered, concentrated in vacuo, and the residue crystallized from Skelly B to give 10.15 g (42%) off-white solid, m.p. 94°-97° C.
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77.5 g
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160 mL
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stainless steel
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Yield
42%

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